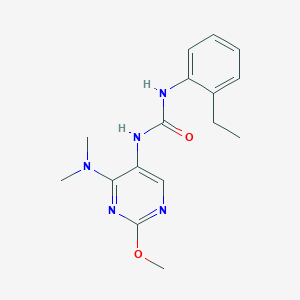
1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea, also known as DMAPU, is a chemical compound that has been widely studied in the field of medicinal chemistry. DMAPU is a potent inhibitor of protein kinase B (PKB), also known as Akt, which is an important regulator of cell survival, proliferation, and metabolism.
作用机制
PKB is a serine/threonine kinase that is activated by phosphoinositide 3-kinase (PI3K) signaling pathway. Activated PKB phosphorylates a variety of downstream targets that regulate cell survival, proliferation, and metabolism. 1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea inhibits PKB by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream targets.
Biochemical and Physiological Effects:
1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting PKB signaling. 1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea also enhances the sensitivity of cancer cells to chemotherapy and radiation therapy. In addition, 1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea has been shown to have anti-inflammatory and neuroprotective effects in preclinical models of disease.
实验室实验的优点和局限性
The advantages of using 1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea in lab experiments include its potent and selective inhibition of PKB, as well as its ability to enhance the efficacy of chemotherapy and radiation therapy. The limitations of using 1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea include its potential toxicity and off-target effects, as well as the need for further optimization of its pharmacokinetic properties.
未来方向
For the development of 1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea include the optimization of its pharmacokinetic properties, the identification of biomarkers of response, and the evaluation of its efficacy in clinical trials. In addition, 1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea may have potential applications in the treatment of other diseases such as diabetes, cardiovascular disease, and neurodegenerative disorders.
合成方法
The synthesis of 1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea involves the reaction of 4-(dimethylamino)-2-methoxypyrimidine-5-carbaldehyde with 3-(2-ethylphenyl)urea in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition-elimination mechanism to form 1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea as a white crystalline solid with a melting point of 180-182°C.
科学研究应用
1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea has been extensively studied as a potential therapeutic agent for the treatment of cancer and other diseases. The inhibition of PKB by 1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea leads to the activation of several downstream signaling pathways that regulate cell growth, differentiation, and apoptosis. 1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.
属性
IUPAC Name |
1-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-(2-ethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-5-11-8-6-7-9-12(11)18-15(22)19-13-10-17-16(23-4)20-14(13)21(2)3/h6-10H,5H2,1-4H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKTURWDGXVRIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2N(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


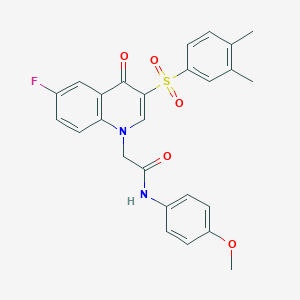
![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2618817.png)
![3-Bromo-2-(((4-chlorophenyl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2618818.png)
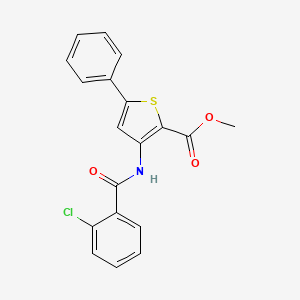

![(E)-3-[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2618821.png)
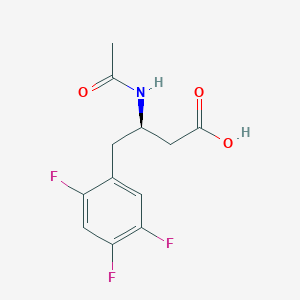
![4-chlorophenyl 1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-5-phenyl-1H-pyrazol-4-yl sulfone](/img/structure/B2618823.png)
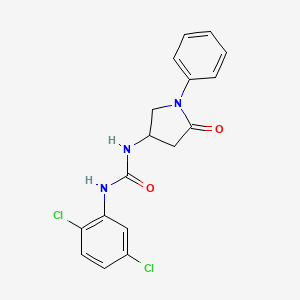
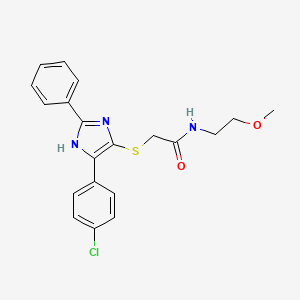


![2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2618838.png)